2-Amino-6-(4-bromo-1h-pyrazol-1-yl)-2-methylhexanoic acid

Catalog No.
S14150634
CAS No.
M.F
C10H16BrN3O2
M. Wt
290.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-6-(4-bromo-1h-pyrazol-1-yl)-2-methylhexano...

Product Name

2-Amino-6-(4-bromo-1h-pyrazol-1-yl)-2-methylhexanoic acid

IUPAC Name

2-amino-6-(4-bromopyrazol-1-yl)-2-methylhexanoic acid

Molecular Formula

C10H16BrN3O2

Molecular Weight

290.16 g/mol

InChI

InChI=1S/C10H16BrN3O2/c1-10(12,9(15)16)4-2-3-5-14-7-8(11)6-13-14/h6-7H,2-5,12H2,1H3,(H,15,16)

InChI Key

WSYXIVUNVFMDFC-UHFFFAOYSA-N

Canonical SMILES

CC(CCCCN1C=C(C=N1)Br)(C(=O)O)N

2-Amino-6-(4-bromo-1H-pyrazol-1-yl)-2-methylhexanoic acid is a chemical compound with the molecular formula C10H16BrN3O2C_{10}H_{16}BrN_{3}O_{2} and a molar mass of 290.16 g/mol. It is characterized by the presence of an amino group, a bromo-substituted pyrazole ring, and a branched hexanoic acid structure. This compound is significant in various fields of chemical research due to its unique structural features and potential biological activities.

The reactivity of 2-Amino-6-(4-bromo-1H-pyrazol-1-yl)-2-methylhexanoic acid can be attributed to its functional groups. The amino group can participate in nucleophilic substitution reactions, while the carboxylic acid group can undergo esterification or amidation. Additionally, the bromine atom on the pyrazole ring may serve as a leaving group in substitution reactions, allowing for further functionalization of the compound.

Research indicates that compounds with similar structures exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific biological activity of 2-Amino-6-(4-bromo-1H-pyrazol-1-yl)-2-methylhexanoic acid has not been extensively documented, but its structural analogs suggest potential pharmacological effects worth exploring in future studies.

Several synthetic routes can be employed to produce 2-Amino-6-(4-bromo-1H-pyrazol-1-yl)-2-methylhexanoic acid:

  • Bromination of Pyrazole Derivatives: The synthesis may begin with the bromination of a suitable pyrazole derivative, followed by subsequent reactions to introduce the amino and carboxylic acid functionalities.
  • Amino Acid Coupling: Another method involves coupling an appropriate amino acid with a brominated pyrazole intermediate through peptide coupling techniques.
  • Multi-step Synthesis: A more complex synthesis could involve multiple steps including protection-deprotection strategies for functional groups to ensure selective reactions.

2-Amino-6-(4-bromo-1H-pyrazol-1-yl)-2-methylhexanoic acid has potential applications in:

  • Pharmaceutical Development: Due to its structural characteristics, it may serve as a lead compound for developing new drugs targeting specific diseases.
  • Chemical Research: It can be utilized in studies exploring structure-activity relationships in medicinal chemistry.

Interaction studies involving 2-Amino-6-(4-bromo-1H-pyrazol-1-yl)-2-methylhexanoic acid could focus on its binding affinity with various biological targets such as enzymes or receptors. Understanding these interactions is crucial for elucidating its mechanism of action and potential therapeutic uses.

Several compounds share structural similarities with 2-Amino-6-(4-bromo-1H-pyrazol-1-yl)-2-methylhexanoic acid. Here is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey Features
2-(4-Bromo-1H-pyrazol-1-yl)ethanamineC5H8BrN3C_{5}H_{8}BrN_{3}Simpler structure with fewer functional groups; primarily used in organic synthesis.
2-(3-amino-4-bromo-1H-pyrazol-1-yl)-N-propylacetamideC8H13BrN4OC_{8}H_{13}BrN_{4}OContains an acetamide group; potential applications in medicinal chemistry.
3-Amino-4-bromo-1H-pyrazoleC3H5BrN4C_{3}H_{5}BrN_{4}A basic pyrazole derivative; used in various synthetic pathways but lacks the branched alkane structure.

The uniqueness of 2-Amino-6-(4-bromo-1H-pyrazol-1-yl)-2-methylhexanoic acid lies in its combination of a branched hexanoic acid backbone with a bromo-substituted pyrazole ring and an amino group, which may confer distinct biological activities compared to its simpler analogs.

XLogP3

-1.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

289.04259 g/mol

Monoisotopic Mass

289.04259 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

Explore Compound Types